Quinupramine

Übersicht

Beschreibung

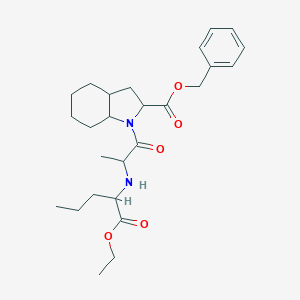

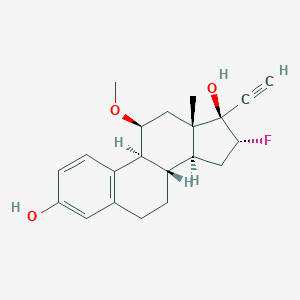

Quinupramine is a tricyclic antidepressant used primarily in Europe for the treatment of depression. It is known for its pharmacological properties, including strong antagonism of muscarinic acetylcholine receptors and histamine H1 receptors, moderate antagonism of 5-HT2 receptors, and weak inhibition of serotonin and norepinephrine reuptake .

Wissenschaftliche Forschungsanwendungen

Quinupramine wurde ausgiebig auf seine antidepressiven Eigenschaften untersucht. Es wird in der Forschung eingesetzt, um die Mechanismen der Depression zu verstehen und neue therapeutische Mittel zu entwickeln. Darüber hinaus macht sein Rezeptorbindungsprofil es zu einem wertvollen Werkzeug in pharmakologischen Studien, um die Interaktionen mit verschiedenen Neurotransmittersystemen zu untersuchen .

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch Antagonisierung von muskarinischen Acetylcholinrezeptoren und Histamin-H1-Rezeptoren. Es antagonisiert auch 5-HT2-Rezeptoren mäßig und hemmt schwach die Wiederaufnahme von Serotonin und Noradrenalin. Diese Wirkungen führen zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was zu seiner antidepressiven Wirkung beiträgt .

Ähnliche Verbindungen:

Imipramin: Ein weiteres trizyklisches Antidepressivum mit einem ähnlichen Wirkmechanismus, aber einem anderen Rezeptorbindungsprofil.

Desipramin: Bekannt für seine starke Hemmung der Noradrenalin-Wiederaufnahme.

Demexiptiline: Ähnlich in Struktur und Funktion, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner Kombination aus starken Anticholinergika- und Antihistamin-Eigenschaften, einer mäßigen 5-HT2-Rezeptor-Antagonisierung und einer schwachen Hemmung der Serotonin- und Noradrenalin-Wiederaufnahme. Dieses Profil macht es besonders effektiv bei bestimmten Arten von Depressionen, bei denen Stimulation hilfreich ist .

Wirkmechanismus

Target of Action

Quinupramine, a tricyclic antidepressant (TCA), primarily targets the muscarinic acetylcholine receptors , H1 receptors , and 5-HT2 receptors . It also has a weak inhibitory effect on the reuptake of serotonin and norepinephrine .

Mode of Action

This compound acts as a strong antagonist for muscarinic acetylcholine and H1 receptors, and a moderate antagonist for 5-HT2 receptors This action can lead to a decrease in parasympathetic activity, reduced histamine responses, and altered serotonin signaling .

Biochemical Pathways

Its antagonistic action on muscarinic acetylcholine, h1, and 5-ht2 receptors suggests that it may influence the cholinergic, histaminergic, and serotonergic pathways . These pathways play key roles in various physiological processes, including mood regulation, sleep-wake cycles, and cognitive function.

Pharmacokinetics

The half-life of this compound is reported to be around 33 hours .

Result of Action

This compound’s antagonistic action on its target receptors can lead to a variety of molecular and cellular effects. For instance, blocking muscarinic acetylcholine receptors can reduce parasympathetic activity, leading to effects such as increased heart rate and decreased smooth muscle contraction. Antagonizing H1 receptors can reduce histamine responses, potentially alleviating symptoms of allergies and inflammation. Blocking 5-HT2 receptors can alter serotonin signaling, which may help alleviate symptoms of depression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the drug’s absorption, distribution, metabolism, and excretion . Additionally, interactions with other drugs can influence this compound’s pharmacokinetics and pharmacodynamics . Therefore, it’s important to consider these factors when prescribing and administering this compound.

Biochemische Analyse

Biochemical Properties

Quinupramine interacts with a variety of biomolecules, including muscarinic acetylcholine receptors, histamine H1 receptors, and 5-HT2 receptors . It has a high affinity for muscarinic cholinergic and histamine H1 receptor binding sites in rat brain . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound influences cell function by interacting with various receptors. It acts as a strong muscarinic acetylcholine receptor antagonist and H1 receptor antagonist, which can influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as a moderate 5-HT2 receptor antagonist and a weak serotonin and norepinephrine reuptake inhibitor .

Temporal Effects in Laboratory Settings

It is known that this compound has a half-life of approximately 33 hours , indicating its stability in the body.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not fully documented. It is known that this compound has a high affinity for certain receptors in rat brains , suggesting that it may have significant effects at certain dosages.

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interactions with different receptors. The specific enzymes or cofactors it interacts with are not fully documented .

Transport and Distribution

Given its interactions with various receptors, it is likely that it is transported and distributed in a manner similar to other tricyclic antidepressants .

Subcellular Localization

The subcellular localization of this compound is not fully documented. Given its interactions with various receptors, it is likely that it is localized in a manner similar to other tricyclic antidepressants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinupramine involves the reaction of 11-quinuclidin-3-yl-5,6-dihydrobenzobbenzazepine with various reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely published in open literature.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms in its structure.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.

Vergleich Mit ähnlichen Verbindungen

Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different receptor binding profile.

Desipramine: Known for its strong norepinephrine reuptake inhibition.

Demexiptiline: Similar in structure and function but with distinct pharmacokinetic properties.

Uniqueness of Quinupramine: this compound is unique in its combination of strong anticholinergic and antihistamine properties, moderate 5-HT2 receptor antagonism, and weak serotonin and norepinephrine reuptake inhibition. This profile makes it particularly effective in certain types of depression where stimulation is beneficial .

Eigenschaften

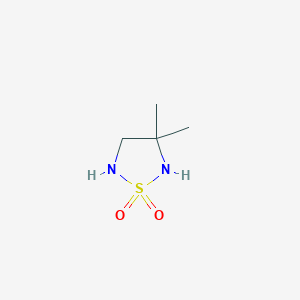

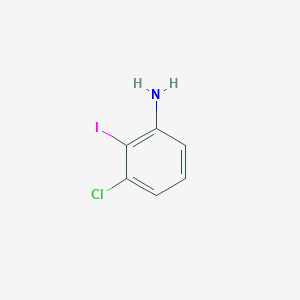

IUPAC Name |

11-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydrobenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c1-3-7-19-16(5-1)9-10-17-6-2-4-8-20(17)23(19)21-15-22-13-11-18(21)12-14-22/h1-8,18,21H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBQCKFFSPGEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N3C4=CC=CC=C4CCC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865608 | |

| Record name | Quinupramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31721-17-2 | |

| Record name | Quinupramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31721-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinupramine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031721172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinupramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinupramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinupramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O61HFF4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.